molecular formula C16H24N2O4 B12833503 tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate

tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate

Cat. No.: B12833503
M. Wt: 308.37 g/mol
InChI Key: HDDABIAXJOFUAL-AWEZNQCLSA-N
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Description

tert-Butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate is a complex organic compound with a unique structure that combines a pyridine ring, a tetrahydrofuran moiety, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyridine derivative with a tetrahydrofuran-containing reagent under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce reduced carbamate compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in palladium-catalyzed cross-coupling reactions to form N-Boc-protected anilines .

Biology

In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the synthesis of bioactive molecules that can modulate biological pathways .

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It is used in the development of drugs that target specific molecular pathways involved in diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl (S)-((6-(((tetrahydrofuran-3-yl)oxy)methyl)pyridin-2-yl)methyl)carbamate include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

tert-butyl N-[[6-[[(3S)-oxolan-3-yl]oxymethyl]pyridin-2-yl]methyl]carbamate

InChI

InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)17-9-12-5-4-6-13(18-12)10-21-14-7-8-20-11-14/h4-6,14H,7-11H2,1-3H3,(H,17,19)/t14-/m0/s1

InChI Key

HDDABIAXJOFUAL-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)CO[C@H]2CCOC2

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CC=C1)COC2CCOC2

Origin of Product

United States

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